4-Fluoro-2-n-propoxybenzoic acid

Lipophilicity LogP Physicochemical properties

Researchers seeking a novel fluorinated aromatic building block often face supply uncertainty for specific substitution patterns. 4-Fluoro-2-n-propoxybenzoic acid (CAS 1378666-16-0) resolves this with defined ≥97% purity and unique 4-fluoro/2-propoxy configuration. • Distinct scaffold with calculated LogP 2.78-enables lipophilic lead optimization without unvalidated analog risk. • Carboxylic acid handle supports amide coupling, esterification, and reduction for custom synthesis. • Stable solid form; store sealed at 2-8°C; ships at ambient temperature. Procurement managers benefit from consistent commercial availability and documented physicochemical properties for analytical method validation.

Molecular Formula C10H11FO3
Molecular Weight 198.19 g/mol
CAS No. 1378666-16-0
Cat. No. B1447821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-n-propoxybenzoic acid
CAS1378666-16-0
Molecular FormulaC10H11FO3
Molecular Weight198.19 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=CC(=C1)F)C(=O)O
InChIInChI=1S/C10H11FO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)
InChIKeyQMFDSPJDRIJIMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-n-propoxybenzoic acid (CAS 1378666-16-0): Procurement-Ready Physicochemical Baseline for Research Use


4-Fluoro-2-n-propoxybenzoic acid (CAS 1378666-16-0) is a fluorinated aromatic carboxylic acid building block with the molecular formula C₁₀H₁₁FO₃ and a molecular weight of 198.19 g/mol [1]. Its structure features a benzoic acid core substituted with a fluorine atom at the 4-position and an n-propoxy group at the 2-position . Commercially available at ≥97% purity, this compound is supplied as a solid for research and further manufacturing use only .

4-Fluoro-2-n-propoxybenzoic acid: Why Analog Substitution Carries Undefined Risk


In the absence of published head-to-head biological or performance data, any substitution of 4-fluoro-2-n-propoxybenzoic acid with a structural analog (e.g., 2-fluoro-4-propoxybenzoic acid or unsubstituted benzoic acid) introduces unquantified risk. Fluorine substitution is known to profoundly alter metabolic stability, membrane permeability, and target binding [1]. While this compound's specific activity profile remains unpublished, the unique combination of a 4-fluoro and 2-n-propoxy pattern defines its chemical identity. Procurement decisions must therefore treat this compound as a distinct entity with unvalidated interchangeability, not as a generic member of a broader class [2].

4-Fluoro-2-n-propoxybenzoic acid: Quantitative Physicochemical Differentiation from Unsubstituted Benzoic Acid


Enhanced Lipophilicity and Volatility: LogP and Vapor Pressure Differentiation from Benzoic Acid

While no direct biological comparison data exists for 4-fluoro-2-n-propoxybenzoic acid, its calculated physicochemical properties show a substantial deviation from unsubstituted benzoic acid. The LogP of 2.78 for 4-fluoro-2-n-propoxybenzoic acid [1] represents a 1.56 LogP unit increase compared to benzoic acid's LogP of 1.22 [2]. This shift indicates enhanced lipophilicity, which class-level medicinal chemistry knowledge associates with altered membrane permeability and metabolic stability. The compound also exhibits a boiling point of 295.9 °C at 760 mmHg [1], significantly higher than benzoic acid's 249.2 °C [3], reflecting increased molecular weight and intermolecular interactions. These differences are not quantitative measures of biological activity but are class-level inferences about physicochemical behavior.

Lipophilicity LogP Physicochemical properties

Structural Uniqueness: Confirmed Absence of Direct Comparative Biological Data

A comprehensive search of PubMed, Google Scholar, and major patent databases returned zero primary research publications or patents that include quantitative biological or performance data for 4-fluoro-2-n-propoxybenzoic acid [1]. This is in stark contrast to related compounds like 2,4-difluorobenzoic acid, for which over 1,000 publications exist [2]. Therefore, no direct comparator data can be provided for this compound. The evidence of differentiation is therefore negative: the compound's activity profile is unknown. This data gap itself is a critical piece of information for procurement decisions, as it precludes any performance-based substitution.

Scaffold uniqueness Data gap Procurement rationale

4-Fluoro-2-n-propoxybenzoic acid: Validated Procurement Scenarios Based on Available Evidence


Exploratory Medicinal Chemistry Building Block

Based on its structural features—a 4-fluoro and 2-n-propoxy substitution pattern—4-fluoro-2-n-propoxybenzoic acid is suited for exploratory medicinal chemistry programs as a novel building block. Its calculated LogP of 2.78 (compared to benzoic acid's 1.22) suggests it may serve as a lipophilic scaffold for lead optimization [1]. This application is supported by class-level knowledge that fluorinated aromatic acids are commonly used to modulate physicochemical and pharmacokinetic properties. However, procurement for this use case should be accompanied by internal screening for the desired biological activity, as no public data exist to guarantee target engagement.

Reference Standard for Analytical Method Development

The compound's defined purity (≥97% from commercial sources) and physicochemical properties (including boiling point of 295.9 °C, density of 1.2 g/cm³, and vapor pressure of 0.0 mmHg at 25 °C) make it a viable reference standard for developing and validating analytical methods such as HPLC or GC-MS, particularly in settings where this specific substitution pattern is a synthetic impurity or metabolite of interest [1].

Precursor for Custom Synthesis or Derivatization

4-Fluoro-2-n-propoxybenzoic acid contains a carboxylic acid handle suitable for further derivatization, including amide coupling, esterification, or reduction. Its storage condition (sealed in dry, 2-8°C) and solid physical form support its use as a stable starting material in custom organic synthesis. This application leverages the compound's defined identity rather than its unproven biological activity, aligning with the procurement reality that no performance data exist to justify its selection over a generic analog for activity-based research.

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